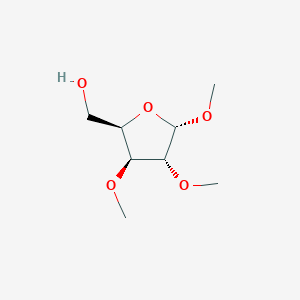

![molecular formula C12H22O11 B100714 1,3,4,6-四羟基-5-[3,4,5-三羟基-6-(羟甲基)氧杂环-2-基]氧己环-2-酮 CAS No. 17606-72-3](/img/structure/B100714.png)

1,3,4,6-四羟基-5-[3,4,5-三羟基-6-(羟甲基)氧杂环-2-基]氧己环-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

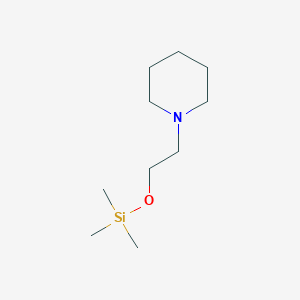

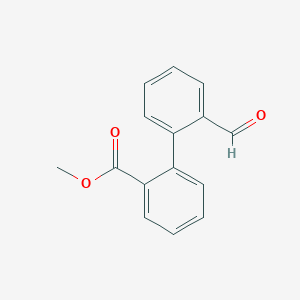

The compound “1,3,4,6-Tetrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one” is also known as Mangiferin . It is a bioactive component derived primarily from the mango tree . Belonging to the Xanthone family, its structure allows it to engage with a variety of pharmacological targets .

Synthesis Analysis

The symmetric linked core of xanthones has a heterogeneous biogenetic background . The carbon atoms are designated in a biochemical order, which reveals the reason of ring A (C1–C4) being referred to as acetate originated, and ring B (C5–C8) is referred to as shikimate originated .Molecular Structure Analysis

The molecular formula of this compound is C12H22O11 . It is a natural product found in Hamamotoa singularis .Chemical Reactions Analysis

Mangiferin, due to its structure, can engage with a variety of pharmacological targets . It has demonstrated antibacterial, hypocholesterolemic, antiallergic, cardiotonic, antidiabetic, anti-neoplastic, neuroprotective, antioxidant, and immunomodulatory properties .Physical And Chemical Properties Analysis

The molecular weight of this compound is 342.30 g/mol . It has a hydrogen bond donor count of 8 and a hydrogen bond acceptor count of 11 . It also has a rotatable bond count of 8 .科学研究应用

Cardioprotective Effects

Mangiferin has demonstrated significant cardioprotective effects. In 1965, its benefits were shown using an isolated frog heart model system. The compound’s antioxidant properties contribute to its ability to protect the heart from oxidative stress-induced damage .

Antibacterial Properties

Research has shown that Mangiferin possesses antibacterial capabilities. It can inhibit the growth of various bacterial strains, making it a potential candidate for treating bacterial infections .

Hypocholesterolemic Activity

Mangiferin has been found to have hypocholesterolemic effects, which means it can help in reducing cholesterol levels. This application is particularly relevant in the field of cardiovascular diseases where cholesterol management is crucial .

Antiallergic Potential

The compound also exhibits antiallergic properties. It can prevent or alleviate allergic reactions, making it a valuable substance for research in immunology and allergy treatment .

Antidiabetic Effects

Mangiferin has shown promise as an antidiabetic agent. Its ability to modulate blood sugar levels can be harnessed for the development of new diabetes treatments .

Anti-neoplastic Properties

The anti-neoplastic properties of Mangiferin indicate its potential in cancer research. It can inhibit the growth of cancer cells, providing a pathway for developing novel anticancer therapies .

Neuroprotective Actions

Mangiferin’s neuroprotective actions make it a compound of interest in neurology. It can protect nerve cells from damage, which is significant for diseases like Alzheimer’s and Parkinson’s .

Antioxidant and Immunomodulatory Effects

Lastly, Mangiferin’s strong antioxidant and immunomodulatory effects are widely recognized. These properties are essential for combating oxidative stress and modulating the immune response, respectively .

作用机制

Target of Action

Mangiferin is a bioactive component derived primarily from the mango tree . Its structure allows it to engage with a variety of pharmacological targets .

Mode of Action

The symmetric linked core of xanthones in Mangiferin has a heterogeneous biogenetic background . The carbon atoms are designated in a biochemical order, which reveals the reason of ring A (C1–C4) being referred to as acetate originated, and ring B (C5–C8) is referred to as shikimate originated .

Biochemical Pathways

Its antibacterial, hypocholesterolemic, antiallergic, cardiotonic, antidiabetic, anti-neoplastic, neuroprotective, antioxidant, and immunomodulatory properties have all been demonstrated .

Pharmacokinetics

The study does mention its absorption and bioavailability, as well as its metabolism .

Result of Action

Its various pharmacological properties suggest that it has a broad range of effects at the molecular and cellular levels .

Action Environment

It is derived from the mango tree, which is native to the indian subcontinent and other warm regions of the world .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,3,4,6-Tetrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one involves the conversion of a hexose sugar into the desired compound through a series of chemical reactions.", "Starting Materials": ["D-glucose", "Hydrogen peroxide", "Sodium hydroxide", "Sodium borohydride", "Acetic anhydride", "Methanol", "Acetic acid", "Water", "Ethanol"], "Reaction": ["Step 1: Oxidation of D-glucose with hydrogen peroxide and sodium hydroxide to form D-gluconic acid", "Step 2: Reduction of D-gluconic acid with sodium borohydride to form D-gluconolactone", "Step 3: Ring opening of D-gluconolactone with acetic anhydride and methanol to form 5-acetoxymethyl-D-gluconolactone", "Step 4: Hydrolysis of 5-acetoxymethyl-D-gluconolactone with water and sodium hydroxide to form 5-hydroxymethyl-D-gluconolactone", "Step 5: Conversion of 5-hydroxymethyl-D-gluconolactone to 1,3,4,6-Tetrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one using ethanol and acetic acid"] } | |

CAS 编号 |

17606-72-3 |

产品名称 |

1,3,4,6-Tetrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one |

分子式 |

C12H22O11 |

分子量 |

342.3 g/mol |

IUPAC 名称 |

1,3,4,6-tetrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one |

InChI |

InChI=1S/C12H22O11/c13-1-4(16)7(17)8(18)5(2-14)22-12-11(21)10(20)9(19)6(3-15)23-12/h5-15,17-21H,1-3H2 |

InChI 键 |

DXALOGXSFLZLLN-UHFFFAOYSA-N |

手性 SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H](C(=O)CO)O)O)O)O)O |

SMILES |

C(C1C(C(C(C(O1)OC(CO)C(C(C(=O)CO)O)O)O)O)O)O |

规范 SMILES |

C(C1C(C(C(C(O1)OC(CO)C(C(C(=O)CO)O)O)O)O)O)O |

熔点 |

200-202°C |

物理描述 |

Solid |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

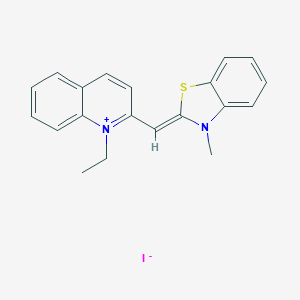

![4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B100631.png)

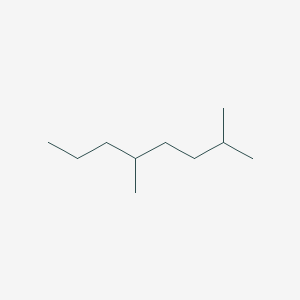

![Phenol, 2-[(4-hydroxyphenyl)thio]-](/img/structure/B100646.png)